Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate
Description
Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a benzyloxy group and two methoxy groups attached to a benzoate core
Properties
IUPAC Name |
methyl 3,4-dimethoxy-5-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-14-9-13(17(18)21-3)10-15(16(14)20-2)22-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOIFPBITUBYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26409-24-5 | |
| Record name | 3-BENZYLOXY-4,5-DIMETHOXY-BENZOIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate typically involves the esterification of 3-(benzyloxy)-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar esterification processes, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield the corresponding alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
- Methyl 3-(benzyloxy)-4-methoxybenzoate
- Methyl 3-(benzyloxy)-5-methoxybenzoate
- Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate
Comparison: Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. The dual methoxy groups may enhance its solubility and binding affinity to specific targets, making it a valuable compound in various research applications.
Biological Activity
Overview
Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate (CAS No. 26409-24-5) is an organic compound belonging to the class of benzoates. Its structure features a benzyloxy group and two methoxy groups attached to a benzoate core, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 276.29 g/mol
- Physical State : Solid at room temperature
This compound interacts with specific molecular targets such as enzymes and receptors. The presence of the benzyloxy and methoxy groups enhances its binding affinity, influencing various biological pathways. Notably, this compound has shown potential in enzyme inhibition and modulation of receptor signaling pathways.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models.
Enzyme Inhibition
One of the primary biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme involved in melanin production. In studies involving B16F10 murine melanoma cells, this compound demonstrated potent inhibition of tyrosinase activity, suggesting its potential application in treating hyperpigmentation disorders .
Cytotoxicity Studies
Cytotoxic effects have been assessed in various cancer cell lines. For instance, in U87 glioblastoma cells, this compound exhibited a low LC value (200 nM), indicating high sensitivity of these cells to the compound. This suggests potential applications in cancer therapy .
Table 1: Biological Activity Summary
| Activity Type | Findings |
|---|---|
| Antioxidant | Exhibits significant free radical scavenging activity |
| Enzyme Inhibition | Potent inhibitor of tyrosinase in B16F10 cells |
| Cytotoxicity | Low LC values in U87 glioblastoma cells indicate strong cytotoxic effects |
Case Studies
- Tyrosinase Inhibition : In vitro studies showed that this compound significantly inhibited tyrosinase activity in a dose-dependent manner when tested against B16F10 cells treated with α-MSH (1 µM), demonstrating its potential for cosmetic applications .
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of the compound on various cancer cell lines including U138 and SK cells. Results indicated that the compound was effective in reducing cell viability at concentrations as low as 0.1 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
